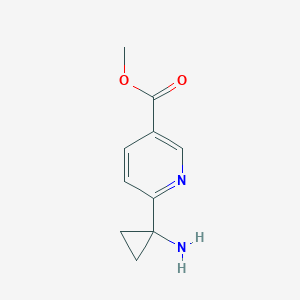
4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol (95%) is a synthetic compound with a wide range of applications in scientific research. It is a colorless liquid with a characteristic odor and a melting point of -30°C. The compound is soluble in water, alcohol, and ether and is used in organic synthesis, as a reagent in organic synthesis, and as a starting material in the synthesis of pharmaceuticals and other organic compounds.
Mecanismo De Acción
The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol (95%) is not fully understood. It is believed to act as a Lewis acid, which can form a complex with a nucleophile and facilitate the formation of a new bond. This complex can then act as an intermediate in the synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol (95%) are not well understood. Studies have suggested that the compound may interact with certain enzymes and proteins, leading to changes in their activity. It has also been suggested that the compound may act as an inhibitor of certain cellular processes, such as cell proliferation and apoptosis.
Advantages and Limitations of Lab Experiments
The advantages of using 4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol (95%) in laboratory experiments include its stability, low reactivity, and its ability to act as a Lewis acid. These properties make it an ideal reagent for the synthesis of organic compounds. The main limitation of using this compound in experiments is its high cost, as it is relatively expensive compared to other compounds.
Direcciones Futuras
The potential future directions for the use of 4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol (95%) include its use in the development of new pharmaceuticals, agrochemicals, and other industrial chemicals. It could also be used in the synthesis of fluorescent probes, fluorescent dyes, and other materials for medical and industrial applications. In addition, it could be used in the synthesis of polymers and in the development of new materials for medical and industrial applications.
Métodos De Síntesis
The synthesis of 4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol (95%) is achieved through the reaction of 4-methoxybenzaldehyde with 3-fluoro-4-methoxybenzyl bromide in the presence of sodium hydroxide as a catalyst. The reaction is carried out in an aqueous medium at a temperature of 80°C for 4 hours. The product is then purified by distillation and crystallization to yield the desired compound.
Aplicaciones Científicas De Investigación
4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol (95%) is widely used in scientific research due to its unique properties. It is a useful reagent for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other industrial chemicals. It is also used in the synthesis of polymers and in the synthesis of materials for medical and industrial applications. In addition, it is used in the synthesis of fluorescent probes and in the synthesis of fluorescent dyes.
Propiedades
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14-5-3-10(7-12(14)15)9-2-4-13(17)11(6-9)8-16/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDKFUBAWDOUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649083 |
Source


|
| Record name | 3'-Fluoro-4-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol | |
CAS RN |
1098984-27-0 |
Source


|
| Record name | 3'-Fluoro-4-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














